REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].C1C(=O)N([Br:18])C(=O)C1>S(=O)(=O)(O)O>[Br:18][C:7]1[C:6]([F:10])=[C:3]([C:2]([F:1])=[CH:9][CH:8]=1)[C:4]#[N:5]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at ambient temperature for 2 days
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Ice was added to the reaction solution
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with water, saturated NaHCO3 solution, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with fast column chromatograph
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=C(C#N)C(=CC1)F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |